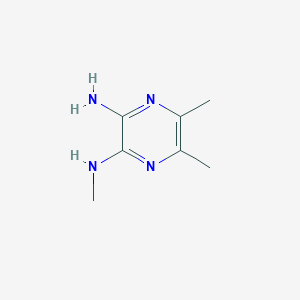![molecular formula C18H26FNO3 B13799821 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine CAS No. 917755-78-3](/img/structure/B13799821.png)
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine is a synthetic organic compound with the molecular formula C17H26FNO3 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a hydroxymethyl group
准备方法
The synthesis of 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.
Protection with Boc Group: The Boc protecting group is introduced to protect the nitrogen atom in the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
化学反应分析
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as using trifluoroacetic acid (TFA), to yield the free amine
科学研究应用
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of specialty chemicals
作用机制
The mechanism of action of 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine is primarily related to its interactions with biological targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s binding affinity and specificity. The Boc group serves as a protecting group during synthesis and can be removed to reveal the active amine, which can interact with various molecular targets .
相似化合物的比较
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine can be compared with other similar compounds, such as:
1-Boc-4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)-piperidine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-Boc-4-[(4-methylphenyl)methyl]-4-(hydroxymethyl)-piperidine: Contains a methyl group instead of fluorine, which can influence its hydrophobicity and interactions with biological targets.
1-Boc-4-[(4-nitrophenyl)methyl]-4-(hydroxymethyl)-piperidine: The nitro group introduces different electronic properties, potentially altering its chemical reactivity and biological effects
属性
CAS 编号 |
917755-78-3 |
|---|---|
分子式 |
C18H26FNO3 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26FNO3/c1-17(2,3)23-16(22)20-10-8-18(13-21,9-11-20)12-14-4-6-15(19)7-5-14/h4-7,21H,8-13H2,1-3H3 |
InChI 键 |
JLJSLCJLESWFPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
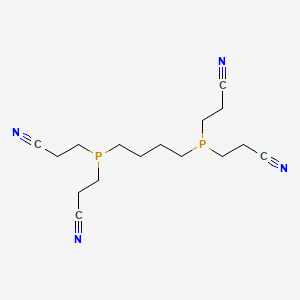

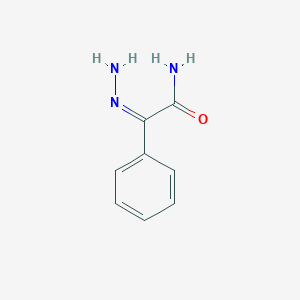

![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
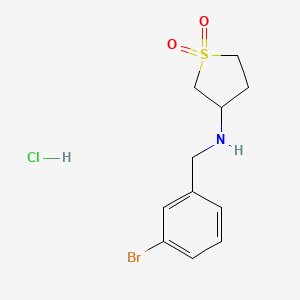
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
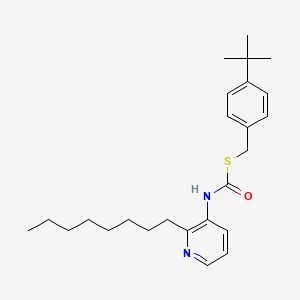

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
